5-Azacytosine Hydrate
Description
Foundational Context of 5-Azacytosine (B16484) Hydrate (B1144303) as a Cytosine Analogue
Chemically identified as 4-Amino-1,3,5-triazin-2(1H)-one hydrate, 5-Azacytosine hydrate functions as a cytosine mimic. chemicalbook.com This analogue nature allows it to be recognized by cellular machinery and incorporated into nucleic acids, namely DNA and RNA. However, the presence of the nitrogen atom at the 5-position fundamentally alters its chemical properties and interactions within the cellular environment. Unlike cytosine, the 5-position of the integrated azacytosine cannot be methylated, a critical distinction that underpins its primary mechanism of action. mdpi.com The nucleosides derived from this base, such as 5-azacytidine (B1684299) and 2'-deoxy-5-azacytidine, are potent cytotoxic agents. csic.esresearchgate.net
The structural characteristics of 5-Azacytosine and its derivatives have been a subject of detailed investigation. For instance, it is known to exist in various polymorphic and pseudopolymorphic crystalline forms. google.com The hydrate form, specifically, is formed when the drug product is reconstituted with water. google.com
Table 1: Chemical Properties of 5-Azacytosine
| Property | Value |
|---|---|
| IUPAC Name | 6-amino-1H-1,3,5-triazin-2-one |
| Molecular Formula | C₃H₄N₄O |
| Molecular Weight | 112.09 g/mol |
| CAS Number | 931-86-2 |
| Physical State | White to very pale yellow crystalline powder |
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Historical Trajectory and Evolution in Epigenetic Research
The journey of 5-azacytosine nucleosides in research began with the discovery of their anticancer properties. nih.gov This initial observation paved the way for extensive investigations into their mechanism of action. A pivotal moment in its history was the elucidation of its role as a DNA hypomethylating agent. nih.gov Researchers discovered that by inhibiting DNA methyltransferases (DNMTs), enzymes that add methyl groups to DNA, 5-azacytosine and its derivatives could lead to the reactivation of tumor suppressor genes that had been silenced by hypermethylation. nih.gov
This understanding of its epigenetic modulating capabilities propelled 5-azacytosine and its nucleoside analogues, 5-azacytidine (Vidaza®) and 2'-deoxy-5-azacytidine (Dacogen®), to the forefront of cancer therapy. nih.gov Their approval by the US FDA for the treatment of myelodysplastic syndromes marked a significant milestone, validating the concept of epigenetic therapy for cancer. nih.govgoogle.com The research has since expanded to explore its effects on various other conditions and its potential in combination with other therapeutic agents. nih.gov
Broad Research Significance as a Modulator of Biological Processes
The significance of this compound in research extends beyond its direct application in cancer therapy. Its ability to modulate fundamental biological processes has made it an invaluable tool in various fields of study.
As a potent inhibitor of DNA methyltransferase, this compound allows researchers to probe the intricate roles of DNA methylation in gene expression and cellular differentiation. stemcell.com This has been instrumental in advancing our understanding of epigenetic regulation in normal development and in diseases like cancer. researchgate.net For example, studies have shown its ability to induce the expression of silenced genes and influence cellular reprogramming. mdpi.comstemcell.com
Furthermore, research has uncovered a broader spectrum of biological effects, including cytotoxicity at higher doses due to its incorporation into RNA and DNA, which disrupts nucleic acid and protein synthesis. Derivatives of 5-azacytosine have also demonstrated antiviral properties, particularly against HIV and some DNA viruses, by mechanisms such as inducing lethal mutagenesis. nih.gov Its application is also being explored in regenerative medicine, for instance, in promoting the differentiation of stem cells. nih.gov
Table 2: Research Applications of 5-Azacytosine and its Derivatives
| Area of Research | Key Findings |
|---|---|
| Oncology | Inhibition of tumor cell growth and reactivation of tumor suppressor genes. |
| Epigenetics | Tool to study the effects of DNA hypomethylation on gene expression. |
| Virology | Antiviral activity against HIV and other DNA viruses. |
| Regenerative Medicine | Enhancement of chondrogenic differentiation of stem cells. |
| Plant Biology | Induction of flowering and other developmental changes. researchgate.net |
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Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Azacytosine |
| Cytosine |
| 4-Amino-1,3,5-triazin-2(1H)-one |
| 5-azacytidine |
| 2'-deoxy-5-azacytidine |
| 5,6-dihydro-2'-deoxy-5-azacytidine |
| (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine |
| 5,6-dihydro-5-azacytosine |
| Temozolomide (B1682018) |
| Guanylurea (B105422) |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose |
| D-2-hydroxyglutarate |
| Isocitrate |
| alpha ketoglutarate |
| Glial fibrillary acid protein |
| Valproic acid |
| All-trans retinoic acid |
| Sodium butyrate |
| Resveratrol |
| Trichostatin A |
| 6-aminopenicillanic acid |
| Triethyl orthoformate |
| Dicyandiamide (B1669379) |
| Formamide |
| Hydrogen peroxide |
| Potassium permanganate |
| Sodium borohydride |
| Lithium aluminum hydride |
| Ammonia |
| Thiol |
| 5′-O-Triethylsilyl-2′-deoxy-5-azacytidine |
| Decitabine (B1684300) |
| 7-deazaguanine |
| 3-deazaguanine |
| 6-azacytosine |
| Collagen type II |
| Aggrecan |
| Collagen type X |
| TGF-β3 |
| CTGF |
| p53 |
| p21 |
| Methyl-7α-acetoxydeacetylbotryoloate |
| 7α-acetoxydeacetylbotryenedial |
| 7α-hydroxybotryenalol |
| 7,8-dehydronorbotryal |
| 7α-acetoxydehydrobotrydienal |
| 7α-acetoxy-15-methoxy-10-O-methyldeacetyldihydrobotrydial |
| 7α-hydroxy-10-O-methyldihydrobotrydial |
| 7-hydroxy-16-O-methyldeacetyldihydrobotrydial-hydrate |
| 7-hydroxydeacetylbotryenalol |
| 7α-hydroxydihydrobotrydial |
| rel-(1S,4S,5R,7R,10R)-10-desmethyl-1-methyl-11-eudesmene |
| Penicillium funiculosum |
| Suberoylanilide hydroxamic acid |
| Nicotinamide |
| 1-methylcytosine |
| 6-azauracil |
| 2′-Deoxyriboguanylurea |
| GuaUre-RMP |
| GuaUre-dRMP |
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-amino-1H-1,3,5-triazin-2-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O.H2O/c4-2-5-1-6-3(8)7-2;/h1H,(H3,4,5,6,7,8);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVVKRYDFYVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426837-12-9 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 6-amino-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426837-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis, Chemical Reactivity, and Hydration Dynamics
Synthetic Methodologies and Process Optimization
The synthesis of 5-azacytosine (B16484) and its incorporation into larger molecules like oligonucleotides present unique challenges due to the chemical nature of the triazine ring. Various methods have been developed to achieve efficient synthesis and incorporation while maintaining the integrity of the molecule.
Established Chemical Synthesis Pathways
Several pathways for the chemical synthesis of 5-azacytosine have been established. One common method involves the reaction of dicyandiamide (B1669379) with formic acid. google.comgoogle.com This process can be optimized by using a catalyst, such as p-toluenesulfonic acid, in an airtight reaction device. google.com The reaction kinetics suggest a multi-step process wherein dicyandiamide is first hydrated to form guanylurea (B105422) under acidic conditions, which then undergoes intermolecular dehydration and cyclization with formic acid to yield 5-azacytosine. google.com
Another significant synthetic route is the silylation of 5-azacytosine, which is particularly useful for its subsequent coupling to sugar moieties to form nucleosides. google.com In this method, 5-azacytosine is reacted with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) and chlorotrimethylsilane (B32843) (TMSCl), to protect the reactive amino and hydroxyl groups. google.com The resulting silylated 5-azacytosine can then be coupled with a protected ribofuranose derivative in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate) to form the corresponding nucleoside. google.com This "one-pot" silylation and coupling approach has been shown to be an efficient method for producing 5-azacytidine (B1684299), a nucleoside of 5-azacytosine. google.com
| Starting Materials | Key Reagents/Conditions | Product | Yield | Reference |
| Dicyandiamide, Formic Acid | p-Toluenesulfonic acid, Heat | 5-Azacytosine | ~60% | google.com |
| 5-Azacytosine, Protected β-D-ribofuranose | HMDS, TMSCl, TMS-Triflate | Protected 5-Azacytidine | 30-40% | google.com |
Challenges in Oligonucleotide Incorporation and Protective Strategies
The incorporation of 5-azacytosine into oligonucleotides is a significant challenge due to the inherent instability of the 5-azacytosine ring, which is susceptible to degradation under standard oligonucleotide synthesis conditions. nih.gov The chemical modifications required during synthesis, particularly the deprotection steps, can lead to the breakdown of the triazine ring. nih.gov
To overcome these challenges, specific protective strategies are necessary. The use of mild deprotection conditions is crucial. nih.gov A key strategy involves the protection of the exocyclic amino function of 5-azacytosine. The 2-(p-nitrophenyl)ethyloxycarbonyl (NPEOC) group has been successfully employed for this purpose. nih.gov This protecting group is advantageous because it can be removed under mild, non-detrimental conditions, thus preserving the integrity of the 5-azacytosine ring during the synthesis of oligodeoxyribonucleotides. nih.gov The development of such orthogonal protecting group strategies is essential for the successful synthesis of oligonucleotides containing this reactive base analogue. umich.eduumich.edu
Hydrolytic Instability and Degradation Pathways
A defining characteristic of 5-azacytosine and its derivatives is their significant hydrolytic instability in aqueous solutions. This instability is a critical factor to consider in its handling, storage, and application.
Kinetic Characterization of Hydrolysis
The hydrolytic degradation of 5-azacytosine nucleosides has been studied in detail, providing insights into the kinetics of this process. The rate of hydrolysis is highly dependent on the pH of the solution. At a pH below 3, the loss of the drug follows apparent first-order kinetics. google.com However, at a pH above 2.6, the degradation exhibits a biphasic pattern, suggesting a more complex reaction mechanism. google.com The compound shows maximum stability in the pH range of 6.5 to 7.0. google.com
The hydrolysis involves a reversible ring-opening of the triazine ring, followed by an irreversible degradation step. epo.org This two-stage degradation process has been confirmed by various analytical techniques, including high-pressure liquid chromatography (HPLC) and 13C-NMR spectroscopy. epo.org
| pH Range | Kinetic Profile | Maximum Stability pH | Reference |
| < 3 | Apparent first-order | - | google.com |
| > 2.6 | Biphasic | - | google.com |
| - | V-shaped profile | 6.5 - 7.0 | google.com |
Environmental Factors Influencing Chemical Integrity
The chemical integrity of 5-azacytosine is significantly influenced by environmental factors, primarily pH and temperature. The compound is moderately stable in acidic solutions but undergoes rapid hydrolysis in alkaline media. nih.gov This is due to the nucleophilic attack at the N5 position of the triazine ring, leading to its opening. nih.gov
Temperature also plays a crucial role in the degradation of 5-azacytosine. An increase in temperature dramatically accelerates the rate of hydrolysis. nih.gov For instance, at 37°C and a physiological pH of 7.4, the degradation of 5-azacytidine is almost complete within approximately 150 minutes. nih.gov Therefore, to maintain the chemical integrity of 5-azacytosine hydrate (B1144303), it is essential to control both the pH and temperature of its environment.
Identification of Chemical Degradation Products
The hydrolytic degradation of 5-azacytosine and its nucleosides leads to the formation of specific chemical products. The initial, reversible hydrolysis of the triazine ring results in the formation of a labile intermediate, identified as an N-formylguanylribosylurea derivative in the case of 5-azacytidine. epo.org This intermediate is then irreversibly hydrolyzed to a more stable product, a guanylribosylurea derivative. epo.org
In strongly acidic conditions (pH less than 1), in addition to the ring-opened products, 5-azauracil has also been detected as a degradation product of 5-azacytidine. google.com These degradation products are generally considered to be biologically inactive and their formation leads to a decrease in the potency of the parent compound. epo.org
| Condition | Degradation Products | Reference |
| Neutral/Alkaline pH | N-formylguanylribosylurea, Guanylribosylurea | epo.org |
| pH < 1 | 5-Azauracil, 5-Azacytosine, Non-chromophoric products | google.com |
Advanced Structural Analysis of Hydrate Forms
Advanced structural analysis, primarily through single-crystal X-ray diffraction, provides fundamental insights into the three-dimensional architecture of 5-azacytosine in its hydrated state. While crystallographic data for 5-azacytosine hydrate itself is not extensively detailed in publicly accessible literature, the structure of the closely related nucleoside, 2'-deoxy-5-azacytidine monohydrate, offers a precise model for the behavior of the hydrated 5-azacytosine ring system within a crystal lattice. This analysis reveals the specific geometric parameters, spatial arrangement of molecules, and the critical role of water molecules in stabilizing the crystal structure through a network of hydrogen bonds.
Detailed research on 2'-deoxy-5-azacytidine monohydrate has established its crystal structure, confirming that the molecule crystallizes with one water molecule per nucleoside. researchgate.net The presence of this hydrogen-bonded water molecule is a definitive feature of the crystalline solid. researchgate.net The structural determination was achieved using Mo Kα radiation, and the final analysis was based on 578 unique observed reflections. researchgate.net
The crystal system is identified as monoclinic, belonging to the space group P2(1). This non-centrosymmetric space group is common for chiral molecules like nucleosides. The unit cell, which is the fundamental repeating unit of the crystal, contains two molecules (Z = 2). researchgate.net The precise dimensions and angles of the unit cell have been determined, providing a complete picture of the crystal packing. researchgate.net
Below is a summary of the key crystallographic data obtained from the structural analysis of 2'-deoxy-5-azacytidine monohydrate.
Crystal Data and Structure Refinement for 2'-deoxy-5-azacytidine Monohydrate
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₁₂N₄O₄·H₂O |
| Formula Weight (M(r)) | 246.2 |
| Temperature (T) | 293 K |
| Wavelength (λ) | 0.71069 Å |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| Unit Cell Dimensions | |
| a | 13.487 (17) Å |
| b | 7.611 (10) Å |
| c | 5.340 (1) Å |
| β | 100.56 (1)° |
| Volume (V) | 538.9 (1.4) ų |
| Z (Molecules per unit cell) | 2 |
| Calculated Density (D(x)) | 1.52 g/cm³ |
Elucidation of Molecular Mechanisms of Action
Central Role in DNA Methyltransferase Inhibition
5-Azacytosine (B16484) Hydrate's most well-characterized mechanism of action is its potent inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. This inhibition is not direct but occurs through a series of steps involving the compound's metabolic activation and incorporation into the cell's nucleic acids.
Integration into Nucleic Acid Structures (DNA and RNA)
Following cellular uptake, 5-Azacytosine Hydrate (B1144303), a ribonucleoside, is phosphorylated and can be converted into its deoxyribonucleoside form, 5-aza-2'-deoxycytidine. As analogs of cytidine (B196190) and deoxycytidine respectively, these molecules are recognized by cellular machinery and incorporated into newly synthesized RNA and DNA during replication. nih.govmdpi.com While it is integrated into both types of nucleic acids, its incorporation into DNA is the critical first step for DNMT inhibition. nih.gov Research indicates that the majority of the compound is incorporated into RNA, which contributes to its broader cytotoxic effects. researchgate.net However, the smaller fraction that enters DNA is sufficient to initiate the cascade of DNMT inhibition. researchgate.net
Formation of Covalent Enzyme Adducts
Once 5-azacytosine is present within a DNA strand, it becomes a deceptive substrate for DNA methyltransferases. biorxiv.org DNMTs, particularly the maintenance methyltransferase DNMT1, recognize the hemimethylated sites containing 5-azacytosine during DNA replication. biorxiv.org The catalytic mechanism of DNMTs involves a nucleophilic attack on the C6 position of the cytosine ring, followed by the transfer of a methyl group to the C5 position. However, the substitution of carbon with a nitrogen atom at the 5-position of the azacytosine ring fundamentally alters this reaction. researchgate.netaacrjournals.org This structural change traps the enzyme, leading to the formation of a stable, irreversible covalent bond between the DNMT and the 5-azacytosine-containing DNA. researchgate.netaacrjournals.orgnih.gov These resulting DNMT-DNA adducts effectively sequester the enzyme, leading to its degradation via the proteasomal pathway and a rapid depletion of active DNMTs within the cell. mdpi.comnih.gov
Broader Impacts on Cellular Metabolism and Biosynthesis
Beyond its epigenetic effects, the incorporation of 5-Azacytosine Hydrate into cellular metabolic pathways leads to significant disruptions in RNA function and the synthesis of essential building blocks for nucleic acids.
| Cellular Component | Effect of this compound Incorporation | Consequence |
| Ribosomal RNA (rRNA) | Inhibition of 28S and 18S rRNA accumulation and processing | Impaired ribosome formation, accumulation of 80S subunits |
| Polyribosomes | Disaggregation | Reduction in protein synthesis capacity |
| Protein Synthesis | General inhibition | Cytotoxicity and disruption of cellular functions |
Modulation of Pyrimidine (B1678525) De Novo Synthesis
This compound also directly interferes with the de novo synthesis of pyrimidines, the metabolic pathway that produces the building blocks for nucleic acids. Research has shown that 5-azacytosine can act as an inhibitor of UMP synthase, a key enzyme in this pathway. researchgate.net This inhibition blocks the conversion of orotidine-5'-phosphate (OMP) to uridine (B1682114) monophosphate (UMP), a critical precursor for all pyrimidine nucleotides. researchgate.netpatsnap.com The consequence of this enzymatic blockade is a significant decrease in the intracellular pools of uridine triphosphate (UTP) and cytidine triphosphate (CTP). researchgate.net This depletion of essential pyrimidine nucleotides further contributes to the disruption of both DNA and RNA synthesis, compounding the cytotoxic effects initiated by DNMT inhibition and RNA dysfunction. researchgate.netnih.gov
| Enzyme/Metabolite | Role in Pathway | Effect of this compound |
| UMP Synthase | Catalyzes the final step in UMP de novo synthesis | Inhibition |
| Uridine Triphosphate (UTP) | Precursor for RNA synthesis and CTP | Cellular levels significantly decreased |
| Cytidine Triphosphate (CTP) | Precursor for DNA and RNA synthesis | Cellular levels significantly decreased |
Computational Modeling of Molecular Interactions
Computational modeling has emerged as a powerful tool to elucidate the molecular interactions of 5-Azacytosine at an atomic level. These in silico approaches, including molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics simulations, provide valuable insights into the binding mechanisms and energetic landscapes that govern the compound's activity.
Molecular docking studies have been instrumental in predicting and analyzing the binding orientation of 5-Azacytosine and its derivatives within the active sites of target proteins, most notably DNA methyltransferases (DNMTs). These simulations have identified key amino acid residues that are crucial for the stable binding of the inhibitor. For instance, studies on DNMT1 have highlighted the importance of interactions with residues such as Glu1265, Arg1311, and Arg1461 for the binding of nucleoside inhibitors like 5-azacytidine (B1684299). nih.gov The docking protocols are sophisticated enough to differentiate between active and inactive inhibitors of DNMT1. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) approaches offer a higher level of theory to investigate the electronic structure and reactivity of 5-Azacytosine. These hybrid methods treat the core region of interest (e.g., the ligand and the immediate active site residues) with quantum mechanics, while the larger protein environment is described by molecular mechanics. QM/MM studies have been employed to explore the photophysical properties and relaxation mechanisms of 5-Azacytosine in aqueous solutions. rsc.orgrsc.orgresearchgate.net These investigations have detailed the excited-state decay pathways, providing a rationale for the compound's ultrafast decay dynamics. rsc.orgrsc.orgresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions of 5-Azacytosine with its biological targets. These simulations can model the conformational changes in both the ligand and the protein over time, offering a more realistic representation of the binding process. While specific MD simulations for this compound are not extensively detailed in the provided context, the general methodology allows for the study of hydration effects and the role of water molecules in mediating interactions. nih.govutmb.edu
The following tables present a summary of findings from various computational modeling studies on 5-Azacytosine and its derivatives.
Table 1: Molecular Docking Interaction Data for DNMT1 Inhibitors
This table summarizes the docking scores for various DNMT1 inhibitors, including nucleoside analogues related to 5-Azacytosine. The Glide XP docking score is a measure of the binding affinity, with more negative values indicating stronger binding.
| Compound | Homology Model Glide XP Score | Crystal Structure Glide XP Score |
|---|---|---|
| 5-azacytidine | -10.5 | -9.8 |
| 5-aza-2'-deoxycytidine (decitabine) | -10.2 | -9.5 |
| Zebularine (B1662112) | -8.5 | -7.9 |
| Procaine | -6.1 | -5.7 |
Data adapted from molecular modeling studies of DNMT1 inhibitors. nih.gov
Table 2: Key Amino Acid Interactions in the DNMT1 Active Site
This table outlines the key amino acid residues within the catalytic domain of DNMT1 that have been identified through molecular docking studies to interact with various inhibitors.
| Amino Acid Residue | Role in Interaction |
|---|---|
| Glu1265 | Forms hydrogen bonds with inhibitors. |
| Arg1311 | Key interaction for inhibitor binding. |
| Arg1461 | Contributes to the binding of inhibitors. |
| Ser1229 | Participates in the binding of various inhibitors. |
| Gly1230 | Forms part of the binding pocket. |
Data derived from docking studies of known DNMT inhibitors. nih.gov
Table 3: Calculated Excited State Lifetimes of 5-Azacytosine
This table presents the lifetimes of the two lowest singlet excited states (S1 and S2) of 5-Azacytosine as determined by semi-empirical quantum mechanics/molecular mechanics simulations.
| Excited State | Estimated Lifetime (fs) |
|---|---|
| S2(ππ) | 44.6 |
| S1(nπ) | 194 |
Data from semiempirical OM2/MNDO method calculations. rsc.org
Research on Epigenetic Reprogramming and Gene Expression
Re-establishment of Gene Transcription and Reactivation of Silenced Loci
A primary mechanism of 5-Azacytidine (B1684299) is the reactivation of genes that have been transcriptionally silenced by epigenetic mechanisms, particularly DNA hypermethylation. nih.govresearchgate.net This process is crucial in contexts like cancer, where tumor suppressor genes are often inactivated by aberrant methylation. researchgate.net Research has shown that treatment with 5-Azacytidine can robustly reduce global promoter DNA methylation levels, leading to the re-expression of these silenced genes. plos.org
Studies in various cell lines and organisms have demonstrated this effect. For instance, in the RKO colon cancer cell line, 5-Azacytidine treatment led to the reactivation of methylation-silenced genes such as MLH1, CDKN2A, and MYOD1. plos.org The process involves more than just demethylation; complete gene reactivation also requires changes in chromatin structure. plos.org Specifically, the insertion of the histone variant H2A.Z is necessary to establish nucleosome-depleted regions around the transcription start site, creating a "permissive" promoter structure that facilitates gene transcription. plos.org
The effect of 5-Azacytidine is not limited to mammalian cells. In plant biology, it has been used to reactivate silenced transgenes. In potato plants with transcriptionally silenced reporter genes, treatment of leaf explants with 5-Azacytidine followed by de novo regeneration resulted in whole plants with restored transgene expression. nih.gov This reactivation was directly linked to a decrease in cytosine methylation in the promoter region of the gene. nih.gov Similarly, in rice, 5-Azacytidine treatment led to the demethylation of a silenced promoter and subsequent reactivation of gene expression, confirming the functional link between methylation and transcriptional inactivation. nih.gov
The table below summarizes key findings on gene reactivation by 5-Azacytidine in different experimental models.
| Experimental Model | Silenced Genes/Loci | Outcome of 5-Azacytidine Treatment | Associated Epigenetic Changes |
| RKO Colon Cancer Cells | MLH1, CDKN2A, MYOD1 | Reactivation of mRNA expression. plos.org | Promoter DNA demethylation, H2A.Z deposition. plos.org |
| Potato (Solanum tuberosum) | GFP and nptII transgenes | Restored transgene expression at the whole plant level. nih.gov | Decreased cytosine methylation in the promoter region. nih.gov |
| Rice (Oryza sativa L.) | Ubi1/bar transgene | Reactivation of bar gene expression. nih.gov | Demethylation of the Ubi1 promoter. nih.gov |
| J-Lat 8.4 T-cell line (HIV Latency Model) | HIV-1 Promoter | Reactivation of HIV-1 expression from latency. embopress.org | DNA demethylation of CpG islands flanking the transcription start site. embopress.org |
**4.2. Strategies for Epigenetic Modulation in Experimental Systems
5-Azacytidine is a cornerstone in strategies aimed at modulating the epigenome in experimental settings. Its ability to reverse epigenetic silencing is harnessed both as a standalone agent and in combination with other compounds to achieve more potent effects.
The fundamental strategy for reversing epigenetic silencing with 5-Azacytidine involves targeting CpG island hypermethylation. google.com CpG islands are genomic regions with a high frequency of CpG dinucleotides, often located in the promoter regions of genes. researchgate.net In many cancers, the hypermethylation of these islands in tumor suppressor genes leads to their silencing. nih.govresearchgate.net
5-Azacytidine, as a cytidine (B196190) analog, is incorporated into DNA during replication. plos.org It then covalently binds to and traps DNA methyltransferases (DNMTs), leading to the enzyme's degradation and a subsequent passive demethylation of the DNA as the cell divides. mdpi.comnih.gov This process effectively reverses the hypermethylation, allowing for the re-expression of the silenced gene. researchgate.net For example, in an adrenocortical carcinoma (ACC) cell line characterized by a CpG Island Methylator Phenotype (CIMP), 5-Azacytidine treatment partially reverted DNA hypermethylation and restored the activity of immune response genes. researchgate.net This demonstrates its utility in reversing the CIMP phenotype, which is often linked to poor prognosis due to the silencing of critical genes. researchgate.net
To enhance the efficacy of epigenetic reprogramming, 5-Azacytidine is often used in combination with other epigenetic agents, most notably histone deacetylase (HDAC) inhibitors. mdpi.com DNA methylation and histone deacetylation are often parallel, self-reinforcing mechanisms that cooperate to establish and maintain a silenced chromatin state. embopress.orgmdpi.com Therefore, a combinatorial approach targeting both mechanisms can be synergistic. mdpi.com
Numerous preclinical and clinical studies have explored this synergy. It has been shown that administering HDAC inhibitors after low doses of 5-Azacytidine can augment the re-expression of hypermethylated genes. mdpi.com This combination has proven beneficial in models of both solid tumors, like breast and lung cancer, and hematologic malignancies. mdpi.com
Another combinatorial strategy involves pairing 5-Azacytidine with conventional chemotherapeutic agents. In models of IDH1 mutant glioma, 5-Azacytidine was found to enhance the therapeutic effect of the DNA-damaging agent temozolomide (B1682018) (TMZ). nih.gov The combination of 5-Azacytidine and TMZ led to an increased DNA damage response, reduced cell growth, and induced apoptosis in the glioma models. nih.gov
The following table outlines examples of combinatorial strategies involving 5-Azacytidine.
| Combination Agent | Agent Class | Experimental Model | Observed Synergistic Effect |
| Histone Deacetylase Inhibitors (HDACi) | Epigenetic Modifier | Various cancer models | Augments re-expression of hypermethylated genes. mdpi.com |
| Entinostat (HDACi) | Epigenetic Modifier | Solid tumor models | Disrupts premetastatic microenvironment and inhibits metastases. mdpi.com |
| Temozolomide (TMZ) | DNA Damaging Agent | IDH1 R132H mutant glioma | Enhanced DNA damage response, reduced cell growth, and increased apoptosis. nih.gov |
| miR-133a | microRNA | Human cardiac fibroblasts | Induced direct epigenetic reprogramming to cardiomyocyte-like cells. nih.govmdpi.com |
Effects on Cell Cycle Regulation and Proliferation Control
Beyond its direct role in gene reactivation, 5-Azacytidine exerts significant effects on cell cycle regulation and proliferation. These effects are often a consequence of the altered gene expression landscape following epigenetic reprogramming but can also arise from other mechanisms, including RNA-dependent effects. nih.govmdpi.comnih.gov
In hepatocellular carcinoma (HCC) cell lines, 5-Azacytidine was shown to downregulate cell viability, growth, and migration. mdpi.com This was achieved by upregulating miR-139-5p, which in turn downregulated key cell cycle proteins like ROCK2, cyclin D1, and E2F1, while increasing the cell cycle inhibitor p27kip1. mdpi.com This cascade of events resulted in the accumulation of cells in the G1/G0 and G2/M phases of the cell cycle, effectively halting proliferation. mdpi.com
Similarly, studies on T-cells have shown that 5-Azacytidine inhibits their proliferation and activation by blocking cell cycle progression from the G0 to the G1 phase. nih.gov This inhibition of proliferation is consistent with an increase in the percentage of cells with sub-G1 DNA content, which is indicative of apoptosis. nih.gov
Recent research has also highlighted RNA-dependent mechanisms of 5-Azacytidine's cytotoxicity. As a ribonucleoside analog, it is readily incorporated into RNA, where it can lead to the depletion of RNA 5-methylcytosine (B146107) (m5C). nih.gov This depletion, particularly in chromatin-associated RNA, is sufficient to induce leukemia cell death by causing transcriptional repression of genes involved in cell cycle regulation and DNA repair. nih.gov This demonstrates that the impact of 5-Azacytidine on cell proliferation is multifaceted, involving both DNA demethylation and RNA-related pathways.
In Vitro and Preclinical Biological Activity Investigations
Induction of Cellular Differentiation in Stem Cell Research
5-Azacytosine (B16484) Hydrate (B1144303), often referred to as 5-Azacytidine (B1684299), is a chemical analogue of the nucleoside cytidine (B196190) that has been extensively studied for its ability to influence cellular differentiation processes. Its primary mechanism is believed to involve the inhibition of DNA methyltransferase, leading to DNA hypomethylation and the subsequent activation of genes involved in specific cell lineage pathways.
Mesenchymal Stem Cell Lineage Specification (Cardiac, Bone, Cartilage)
5-Azacytosine Hydrate has been widely investigated as an agent to direct the differentiation of mesenchymal stem cells (MSCs) into various specialized cell types, including cardiomyocytes, osteoblasts, and chondrocytes.
Cardiac Differentiation: Treatment of MSCs with this compound has been shown to induce a cardiomyogenic phenotype. Studies have demonstrated that human umbilical cord-derived MSCs (hucMSCs) treated with the compound begin to express a range of cardiac-specific markers. nih.govnih.gov These include early cardiac markers like Nkx2.5 and contractile proteins such as β-myosin heavy chain (β-MHC) and cardiac troponin T (cTnT). nih.govnih.gov Similarly, bone marrow-derived MSCs (BM-MSCs) exposed to this compound show increased expression of cardiac genes GATA4 and cTnT. medcraveonline.com The compound is thought to promote the expression of these genes through DNA demethylation. medcraveonline.com The differentiation into cardiomyocyte-like cells is a potential avenue for regenerative therapies for myocardial infarction. medcraveonline.com In some studies, combining this compound with growth factors like Fibroblast Growth Factor (FGF) and Insulin-like Growth Factor (IGF) has been shown to enhance the expression of cardiac markers, including MEF2c and Troponin I, particularly in BM-MSCs. mdpi.com
Bone (Osteogenic) Differentiation: The compound has also been found to promote the osteogenic differentiation of MSCs. Pre-treatment of MSCs with an appropriate concentration of this compound significantly facilitates their development into bone-forming cells. nih.gov This is evidenced by increased activity of alkaline phosphatase (AP), enhanced calcium mineralization, and upregulated expression of key osteogenic genes. nih.govnih.gov In adipose-derived MSCs (Ad-MSCs) from aged donors, this compound treatment improved the osteogenic differentiation potential, which was associated with an increase in AP activity and matrix mineralization. nih.govplos.org The expression of late osteogenic markers, osterix and osteocalcin (B1147995), was significantly induced in these cells following treatment. nih.govplos.org This effect is linked to the compound's ability to cause DNA hypomethylation. nih.gov
Cartilage (Chondrogenic) Differentiation: Research indicates that this compound can enhance the chondrogenic differentiation of MSCs, particularly those whose therapeutic potential may be compromised. nih.gov In studies using adipose-derived stem cells from subjects with metabolic syndrome, pretreatment with this compound was found to improve their effectiveness in differentiating into chondrocytes. nih.govsemanticscholar.org The mechanism appears to involve the modulation of cellular processes like autophagy and mitochondrial dynamics, which helps to rejuvenate the cells and strengthen their multipotency and chondrogenic potential. nih.govresearchgate.net
| Lineage | Cell Source | Key Markers/Indicators Upregulated |
|---|---|---|
| Cardiac | Human Umbilical Cord MSCs (hucMSCs) | Nkx2.5, β-MHC, cTnT, ANP nih.govnih.gov |
| Cardiac | Bone Marrow MSCs (BM-MSCs) | GATA4, cTnT, MEF2c, Troponin I medcraveonline.commdpi.com |
| Bone (Osteogenic) | Adipose-Derived MSCs (Ad-MSCs) | Alkaline Phosphatase (AP), Osterix, Osteocalcin nih.govplos.org |
| Bone (Osteogenic) | Mesenchymal Stem Cells (MSCs) | dlx5, runx2, col1a1, osterix, osteocalcin nih.gov |
| Cartilage (Chondrogenic) | Metabolic Syndrome-Derived Adipose Stem Cells (ASCs) | Enhanced chondrogenesis via modulation of autophagy and mitochondrial dynamics nih.gov |
Myogenic Differentiation Pathways
This compound is recognized for its capacity to induce myogenic differentiation, the process by which stem cells develop into muscle cells. The compound is thought to activate a myogenic-determinant locus through hypomethylation, leading to the transcriptional activation of genes essential for muscle development. nih.gov Treatment of murine myoblasts with this compound leads to an increased expression of myogenic regulatory factors (MRFs) such as MyoD and Myf-5. nih.gov In human bone marrow MSCs, a 15 μM concentration of the compound was found to strongly promote the expression of the skeletal muscle-specific markers MyoD and myogenin. nih.gov This induction of MRFs is a critical step that orchestrates the subsequent phases of skeletal muscle differentiation, including cell cycle withdrawal and the formation of myotubes. nih.gov
Plant Somatic Embryogenesis Modulation
In the field of plant biotechnology, this compound is utilized to modulate somatic embryogenesis, a process where somatic cells develop into embryos. As a DNA methylation inhibitor, it can influence the embryogenic potential of plant tissues. nih.gov The balance between hypomethylation and hypermethylation appears to be crucial for the success of somatic embryogenesis. nih.gov The effect of this compound is often dependent on the concentration and the timing of its application during the culture process. While high concentrations can hinder embryogenesis, lower concentrations have been shown to promote the maturation of somatic embryos. nih.gov For example, in some species, the application of this compound during the pre-embryogenesis stage can enhance the initiation of the process. nih.gov
Antineoplastic Activity in Experimental Cancer Models
This compound exhibits significant antineoplastic properties in various cancer models, primarily through its cytotoxic effects and its ability to induce programmed cell death (apoptosis).
Dose-Dependent Cytotoxicity in Malignant Cell Lines
The cytotoxic effect of this compound has been demonstrated across a range of malignant cell lines, with its efficacy being dose-dependent. For instance, in non-small cell lung cancer (NSCLC) cell lines, the compound showed varying half-maximal inhibitory concentrations (IC50) after 48 hours of treatment. nih.gov Studies on the HCT-116 colon cancer cell line also established IC50 values following 24 and 48 hours of exposure. brieflands.com The compound's ability to inhibit cell growth is a key aspect of its anticancer activity. brieflands.com
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hours) |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 2218 | 48 nih.gov |
| SK-MES-1 | Non-Small Cell Lung Cancer | 1629 | 48 nih.gov |
| H1792 | Non-Small Cell Lung Cancer | 1471 | 48 nih.gov |
| H522 | Non-Small Cell Lung Cancer | 1948 | 48 nih.gov |
| HCT-116 | Colon Cancer | 2180 | 24 brieflands.com |
| HCT-116 | Colon Cancer | 1980 | 48 brieflands.com |
Apoptotic Pathway Induction in Cancer Cells
Beyond simple cytotoxicity, this compound actively induces apoptosis in cancer cells through multiple molecular pathways. In non-seminomatous germ cell tumor cells, treatment with nanomolar concentrations of the compound leads to the cleavage of Caspase-3 and Poly-(ADP-ribose) polymerase 1 (PARP1), which are key events in the apoptotic cascade. plos.org Other research has shown that the compound can induce the extrinsic apoptotic pathway through the activation of TRAIL (TNF-Related Apoptosis-Inducing Ligand). oup.com Furthermore, in follicular helper T-cell lymphoma models, the anticancer effect of this compound has been linked to the activation of p53-mediated apoptosis, which is associated with the compound's DNA hypomethylation activity. researchgate.net
Antiviral Research and Mechanisms
5-Azacytosine has been investigated for its antiviral properties against both retroviruses and DNA viruses. Its mechanisms of action in this context are distinct from its anticancer effects and often involve the induction of mutations in the viral genome.
The antiviral activity of 5-Azacytosine against retroviruses, particularly Human Immunodeficiency Virus Type 1 (HIV-1), has been a significant area of research. researchgate.netnih.govnih.gov Early studies demonstrated that 5-Azacytosine and its deoxy-derivative, 5-aza-2'-deoxycytidine, could inhibit HIV-1 replication in human T-cells in vitro. nih.gov The primary mechanism of its anti-HIV-1 activity is attributed to its incorporation into viral DNA during reverse transcription. researchgate.netnih.gov This incorporation leads to an increased frequency of viral mutations, a phenomenon known as lethal mutagenesis. researchgate.netnih.gov
Specifically, 5-Azacytosine is converted within the cell to its triphosphate form and can also be reduced to 5-aza-2'-deoxycytidine triphosphate. nih.govresearchgate.net The HIV-1 reverse transcriptase then incorporates this analogue into the growing viral DNA strand. researchgate.netresearchgate.net This leads to a significant increase in G-to-C transversion mutations. researchgate.netnih.gov The accumulation of these mutations ultimately renders the viral progeny non-viable. nih.gov While 5-Azacytosine can also be incorporated into viral RNA during transcription, its effect on the early phase of replication (reverse transcription) is considered its more potent antiviral mechanism. researchgate.netnih.gov
| Virus | Cell Line | Key Findings | Reference |
| HIV-1 | CEM T-cells | 1 µM of 5-azacytidine inhibited HIV replication, though less effectively than 5-azadeoxycytidine. | nih.gov |
| HIV-1 | U373-MAGI cells | 5-Azacytidine induces lethal mutagenesis primarily through incorporation into viral DNA during reverse transcription, leading to G-to-C transversions. | researchgate.netresearchgate.netnih.gov |
| HTLV-1 | In vivo case study | A patient with HTLV-1 positive myelodysplastic syndrome tested negative for HTLV-1 by PCR after treatment with 5-azacytidine. | researchgate.net |
Research has also explored the efficacy of 5-Azacytosine against DNA viruses. In the context of Herpes Simplex Virus (HSV), studies have shown that 5-Azacytosine can reactivate a latent viral thymidine (B127349) kinase (TK) gene in transformed mouse cells. nih.gov This reactivation was associated with the demethylation of the viral gene. nih.gov This suggests that epigenetic modifications play a role in the lifecycle of some DNA viruses and that 5-Azacytosine can modulate this.
In studies involving Porcine Circovirus Type 2 (PCV2), a small DNA virus, 5-Azacytosine was found to significantly enhance the infectivity of the virus in porcine kidney cells. mdpi.com The proposed mechanism involves the activation of the MAPK signaling pathway, which exacerbates PCV2 infection and upregulates the expression of inflammatory and apoptotic factors. mdpi.com This finding indicates that the effect of 5-Azacytosine on viral replication can be virus-specific and may not always be inhibitory.
| Virus | Cell/Animal Model | Key Findings | Reference |
| Herpes Simplex Virus (HSV) | Transformed Mouse Cells | Reactivated the expression of a latent viral thymidine kinase gene through demethylation. | nih.gov |
| Porcine Circovirus Type 2 (PCV2) | PK15 (Porcine Kidney) Cells | Significantly enhanced viral infectivity, potentially through activation of the MAPK signaling pathway. | mdpi.com |
The concept of lethal mutagenesis, where an antiviral agent increases the viral mutation rate to a point that is incompatible with viral survival, is a key strategy associated with 5-Azacytosine. researchgate.netnih.govunc.edu This approach is particularly promising for RNA viruses and retroviruses, which naturally have high mutation rates and replicate near their error threshold. nih.gov By pushing the mutation rate beyond this threshold, the viral population can be driven to extinction. mdpi.com
For HIV-1, the incorporation of 5-Azacytosine (after its conversion to 5-aza-2'-deoxycytidine) into the viral DNA during reverse transcription is the primary driver of lethal mutagenesis. researchgate.netnih.govresearchgate.net This results in a hypermutated, non-functional provirus. nih.gov The enrichment of G-to-C transversion mutations is a characteristic signature of 5-Azacytosine-induced lethal mutagenesis in HIV-1. nih.gov This mechanism of action is distinct from many other antiretroviral drugs, suggesting its potential use in combination therapies or for targeting drug-resistant viral strains. nih.gov
Other Biological Modulations in Research Models
Beyond its direct effects on cancer cells and viruses, 5-Azacytosine has been shown to modulate biological processes, including the activity of the immune system.
5-Azacytosine exerts significant immunomodulatory effects, particularly on T-lymphocytes. In vitro studies have shown that it can inhibit T-cell proliferation and activation. nih.gov This is achieved by blocking the cell cycle in the G0 to G1 phase and down-regulating genes involved in T-cell cycle progression. nih.gov Additionally, it can decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov
The effects on different T-cell subsets can be complex. Some studies have reported that 5-Azacytosine treatment can lead to an increase in regulatory T-cells (Tregs), which have immunosuppressive functions. nih.govnih.gov This is associated with the demethylation of the FOXP3 promoter, a key transcription factor for Treg development. nih.gov However, other research suggests that while 5-Azacytosine can increase the number of FOXP3-expressing cells, these cells may lack the suppressive function of natural Tregs and can even produce pro-inflammatory cytokines like IL-17. haematologica.orgnih.gov In some contexts, 5-Azacytosine has been shown to reduce the numbers of Th1 and Th17 cells. haematologica.org Furthermore, it can lead to a decrease in CD8+ T-cells while increasing CD4+ T-cells, potentially shifting the balance from cytotoxic to regulatory T-cell responses. nih.govnih.gov
| Cell Type | Key Findings | Reference |
| T-lymphocytes (general) | Inhibits proliferation and activation by blocking the cell cycle. Decreases production of TNF-α and IFN-γ. | nih.gov |
| Regulatory T-cells (Tregs) | Can lead to an expansion of FOXP3+ cells through demethylation of the FOXP3 promoter. However, the suppressive function of these induced cells is debated. | nih.govhaematologica.orgnih.gov |
| CD4+ and CD8+ T-cells | Can cause a decrease in CD8+ T-cells and an increase in CD4+ T-cells. | nih.govnih.gov |
| T-helper (Th) cells | Can reduce the numbers of Th1 and Th17 cells. | haematologica.org |
Parasite Developmental Biology and Metabolic Homeostasis
The ribonucleoside analog 5-Azacytosine has been investigated for its effects on the developmental biology and metabolic processes of parasites, particularly the trematode Schistosoma mansoni, a causative agent of schistosomiasis. Research has shown that this compound can significantly disrupt key biological functions essential for the parasite's survival and propagation. nih.goved.ac.uk
In vitro studies on adult S. mansoni have demonstrated that 5-Azacytosine has a potent anti-fecundity effect. nih.govresearchgate.net The compound has been shown to inhibit crucial female-specific biological processes, including egg production (oviposition), the maturation of eggs, and the normal development of the parasite's ovary. nih.goved.ac.uk While the compound did not lead to the death of adult schistosomes in these co-culture studies, the observed phenotypes were linked to a loss of detectable DNA methylation. nih.gov
Further investigation into the molecular mechanisms revealed that the impact of 5-Azacytosine extends beyond DNA hypomethylation. nih.govresearchgate.net The compound's anti-fecundity activity is associated with the dysregulation of core molecular processes fundamental to the parasite's biology, including transcription and translation. nih.gov Transcriptome analysis of female parasites treated with 5-Azacytosine identified significant alterations in the expression of genes associated with various metabolic pathways. researchgate.netaber.ac.uk Gene products related to the homeostasis of amino acids, carbohydrates, fatty acids, nucleotides, and the tricarboxylic acid (TCA) cycle were all found to be dysregulated. ed.ac.ukresearchgate.net
To validate these transcriptomic findings, the impact on protein synthesis was quantified. The research showed a significant inhibition of nascent protein synthesis in both male and female schistosomes, with a more pronounced effect in females. ed.ac.ukresearchgate.net
| Sex of S. mansoni | Inhibition of Nascent Protein Synthesis (%) |
|---|---|
| Male | 68% (±16.7% SEM) |
| Female | 81% (±4.8% SEM) |
The compound's effect also extends to the parasite's stem cell populations, which are critical for tissue maintenance and regeneration. Transcriptome data indicated that 40% of transcripts associated with proliferating schistosome cells were significantly down-regulated following treatment. nih.govresearchgate.net This finding was corroborated by a substantial 95% reduction in the number of proliferative cells (identified by 5-ethynyl-2′-deoxyuridine, or EdU, positive staining) in treated female parasites. nih.goved.ac.uk These disruptions to fundamental metabolic and regenerative processes underscore the compound's significant impact on parasite developmental biology. nih.gov
Fetal Hemoglobin Gene Expression Regulation in Research Models
5-Azacytosine has been identified as a potent modulator of fetal hemoglobin (HbF) gene expression, a finding with significant implications in research models for hemoglobinopathies such as sickle cell anemia. johnshopkins.edunih.gov The underlying mechanism of action involves the inhibition of DNA methylation, an epigenetic process that plays a crucial role in gene silencing. frontiersin.org
In a study involving a patient with sickle cell anemia, treatment with 5-Azacytosine led to a notable increase in the production of fetal hemoglobin. johnshopkins.edu This increase was observed through a rapid and sustained rise in the percentage of HbF-containing reticulocytes and erythrocytes. johnshopkins.edu The total percentage of HbF in the peripheral blood increased from a baseline of 1.8% to 8.9%. johnshopkins.edu This biochemical change was associated with hypomethylation of the DNA. johnshopkins.edu Specifically, analysis of the γ-δ-β-globin gene complex revealed that out of 15 restriction enzyme sites, two specific sites—one located 107 bases upstream of the γ(G) globin gene and another 107 bases upstream of the γ(A) globin gene—became hypomethylated following treatment. johnshopkins.edu This suggests a targeted effect on the regulatory regions of the fetal globin genes. johnshopkins.edu
Preclinical studies in anemic baboons further support these findings. nih.gov In this animal model, 5-Azacytosine, a cytosine analog that cannot be methylated, was administered to stimulate HbF synthesis. nih.gov The treatment resulted in peak HbF levels that were 6 to 30 times higher than those achieved by inducing anemia (bleeding) alone. nih.gov The main effect of the compound was an increase in the amount of HbF per F-cell (erythrocytes containing HbF), rather than an increase in the total number of F-cells. nih.gov
| Research Model | Key Findings | Reference |
|---|---|---|
| Patient with Sickle Cell Anemia | Peripheral blood HbF increased from 1.8% to 8.9%. | johnshopkins.edu |
| Patient with Sickle Cell Anemia | Nonrandom hypomethylation observed at specific sites 5' to the γ(G) and γ(A) globin genes. | johnshopkins.edu |
| Anemic Baboons | Peak HbF levels were 6-30 times higher than with bleeding alone. | nih.gov |
| Anemic Baboons | Maximal HbF levels reached 70-85% in "high" responders and 35-40% in "low" responders. | nih.gov |
| General Mechanism | Causes degradation of DNMT1 DNA methyltransferase, inducing γ-globin expression. | frontiersin.org |
The mechanism involves the degradation of the DNMT1 DNA methyltransferase enzyme. frontiersin.org Transcriptional repressors of adult γ-globin expression, such as BCL11A, DRED, and GATA1, are known to interact with and recruit epigenetic enzymes like DNMT1 to the γ-globin promoters to silence their expression in adult erythroid cells. frontiersin.org By causing the degradation of DNMT1, 5-Azacytosine disrupts this silencing machinery, leading to the reactivation of γ-globin gene expression and increased production of fetal hemoglobin. frontiersin.org
Structure Activity Relationships and Rational Analog Design
Correlation of Structural Features with DNA Methyltransferase Inhibitory Potency
The inhibitory potency of 5-azacytosine (B16484) and its analogs against DNA methyltransferases (DNMTs) is intrinsically linked to their structural resemblance to the natural substrate, cytosine. nih.gov These compounds function as mechanism-based inhibitors, where their incorporation into DNA is a prerequisite for enzymatic inhibition. frontiersin.orgnih.gov The core mechanism hinges on the substitution of carbon with a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring.
The nature of the sugar moiety attached to the 5-azacytosine base influences its primary mechanism of action and potency. 5-azacytidine (B1684299), containing a ribose sugar, can be incorporated into both RNA and DNA, whereas its deoxyribose counterpart, 2'-deoxy-5-azacytidine (decitabine), is incorporated almost exclusively into DNA. frontiersin.org Consequently, decitabine (B1684300) is a more direct and potent inhibitor of DNA methylation, with an inhibitory activity approximately 30 times greater than that of azacitidine. frontiersin.org Other analogs, such as zebularine (B1662112), also act as DNMT inhibitors but are considerably less potent than 5-azacytidine and decitabine. nih.gov The stability of these analogs also varies, with zebularine being more stable in aqueous solutions. nih.gov
| Compound | Key Structural Feature | Primary Target | Relative Potency |
|---|---|---|---|
| 5-Azacytidine | Ribose sugar | RNA and DNA | Potent |
| 2'-Deoxy-5-azacytidine (Decitabine) | Deoxyribose sugar | DNA | Very Potent (~30x > 5-Azacytidine) frontiersin.org |
| Zebularine | Pyrimidin-2-one ring | DNA | Less Potent nih.gov |
Principles for De Novo Design of 5-Azacytosine Derivatives
De novo drug design is a computational strategy used to construct novel molecules from the ground up, aiming to create compounds with specific, desired properties. digitellinc.comdigitellinc.com This approach is particularly relevant for designing novel 5-azacytosine derivatives with improved efficacy, selectivity, and pharmacokinetic profiles as DNMT inhibitors. mdpi.comresearchgate.net The primary goal is to generate new chemical entities that fit within a set of predefined constraints, such as binding affinity to the target, molecular weight, lipophilicity (logP), and synthetic accessibility. digitellinc.comdigitellinc.com
The design process for new 5-azacytosine derivatives can follow two main strategies:
Ligand-Based De Novo Design: This approach utilizes the structural information of known active molecules, like 5-azacytidine and decitabine. digitellinc.com Molecular fragments from these known inhibitors serve as building blocks to assemble new molecules that retain the key pharmacophoric features necessary for DNMT inhibition while exploring new chemical space. digitellinc.com
Structure-Based De Novo Design: This method leverages the three-dimensional structural information of the target protein, DNMT1. digitellinc.commdpi.com By analyzing the active site of the enzyme, new molecules can be designed to have optimal interactions with key amino acid residues, thereby maximizing binding affinity and inhibitory potential. digitellinc.com
A key principle in the de novo design of 5-azacytosine derivatives is the preservation of the core 5-azacytosine ring, which is essential for the mechanism-based inhibition of DNMTs. Modifications would be focused on the sugar moiety or other peripheral positions to enhance properties such as metabolic stability, cell permeability, or selectivity for specific DNMT isoforms. Computational techniques like molecular docking and classification models are employed to evaluate the designed structures for their predicted binding affinity and drug-like properties before undertaking chemical synthesis. digitellinc.comdigitellinc.com The ultimate aim is to explore novel chemical scaffolds that can serve as next-generation epigenetic therapies. mdpi.com
Future Research Directions and Emerging Paradigms
Development of Advanced Epigenetic Modulators
The clinical utility of 5-azacytidine (B1684299), a ribonucleoside analog of 5-Azacytosine (B16484), has spurred the development of more advanced epigenetic modulators with improved pharmacological profiles. A primary focus of this research is to enhance stability and efficacy while minimizing toxicity.
One key area of development involves the synthesis of novel nucleoside analogs. For instance, 5-aza-2'-deoxycytidine (decitabine) was developed as a deoxyribose analog of 5-azacytidine, allowing for more direct incorporation into DNA. oup.com Another derivative, zebularine (B1662112), has been investigated for its greater stability and potential for oral administration. oup.com Further modifications have explored 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine nucleosides, which have demonstrated high antiproliferative activity and increased hydrolytic stability in preclinical studies. researchgate.net The synthesis of dinucleotides, such as S110 which contains 5-aza-CdR, has also been explored to create more stable compounds that are less susceptible to deamination. researchgate.net Additionally, arabinosyl-5-azacytosine has been developed and has shown a broad spectrum of activity against various tumor types in preclinical models. nih.gov
Researchers are also exploring prodrug strategies to improve cellular uptake and bypass resistance mechanisms. An example is the elaic ester of azacitidine, CP-4200, which has shown reduced dependence on membrane transporters. The development of acyclic nucleoside analogues and phosphonomethyl derivatives of 5-azacytosine is another promising direction, with some compounds showing potent antiviral activity. nih.gov
Beyond single-agent modifications, a significant paradigm shift involves the combination of 5-Azacytosine analogs with other epigenetic modulators. Synergistic effects have been observed when combining DNA hypomethylating agents with histone deacetylase (HDAC) inhibitors, such as valproic acid. nih.gov This has led to clinical trials investigating such combination therapies in patients with advanced cancers. nih.gov
Exploration of Novel Biological Targets and Pathologies in Research Models
While the primary mechanism of 5-Azacytosine is the inhibition of DNA methyltransferases, emerging research reveals its influence on a broader range of biological targets and cellular pathways. These discoveries are expanding the potential therapeutic applications of 5-Azacytosine and its derivatives beyond their established roles.
Novel Cellular Pathways:
Recent studies have identified that 5-azacytidine can induce autophagy, a cellular self-degradation process, in myelodysplastic syndrome (MDS) cells. nih.gov This finding suggests that autophagy may act as a compensatory survival pathway and that combining 5-azacytidine with autophagy inhibitors could enhance its therapeutic efficacy. nih.gov Furthermore, 5-azacytidine has been shown to inhibit nonsense-mediated RNA decay (NMD), a quality control mechanism that degrades transcripts with premature termination codons. researchgate.netnih.gov This activity is dependent on the induction of MYC expression and suggests a potential application for 5-azacytidine in treating genetic diseases caused by nonsense mutations. researchgate.netnih.gov
There is also growing evidence for the effects of 5-azacytidine on RNA methylation. As a ribonucleoside analog, it can be incorporated into RNA and deplete RNA 5-methylcytosine (B146107) (m5C), leading to transcriptional repression and inducing cell death in leukemia cells. nih.gov This highlights an alternative mechanism of action independent of its DNA demethylating function. nih.gov
Expanded Disease Models:
The application of 5-Azacytosine and its analogs is being explored in a variety of research models beyond hematological malignancies. In solid tumors, such as non-small cell lung cancer, aerosolized 5-azacytidine has been shown to effectively reduce tumor burden and reprogram the epigenome of lung tumors in animal models. medpharmareports.comnih.govresearchgate.net Studies in hepatocellular carcinoma have demonstrated that 5-azacytidine can downregulate cancer cell proliferation and migration by targeting specific microRNA pathways. mdpi.com In oral squamous cell carcinoma, it has shown cytotoxic effects on both primary tumor cells and cancer stem cells. mdpi.com
Beyond cancer, the anti-parasitic effects of 5-azacytidine have been investigated. In Schistosoma mansoni, it has been shown to inhibit egg production and disrupt various metabolic pathways. ifremer.fr In non-pathological contexts, 5-azacytidine is a valuable tool in stem cell research, where it has been shown to improve the efficiency of reprogramming somatic cells into induced pluripotent stem cells and to induce the differentiation of mesenchymal stem cells. Research in insulinoma cell lines has indicated that 5-azacytidine can inhibit the senescence program and promote cytotoxic autophagy in response to oxidative stress. mdpi.com
Integration of High-Throughput Screening and Omics Technologies
The integration of high-throughput screening (HTS) and multi-omics technologies is revolutionizing the study of 5-Azacytosine Hydrate (B1144303) and its derivatives, enabling a more comprehensive understanding of its mechanisms of action and facilitating the discovery of novel therapeutic strategies.
High-Throughput Screening:
HTS has been instrumental in identifying novel applications and mechanisms of 5-azacytidine. For example, a fluorescence-based promoter-reporter assay screened approximately 3,400 compounds and identified 5-azacytidine as a potent inducer of the tumor suppressor gene PTEN. nih.gov This finding uncovered a previously unknown mechanism for its protective effects against pathological vascular remodeling. nih.gov Furthermore, HTS systems have been specifically designed to detect DNA demethylating agents, using reporter genes under the control of a methylation-silenced promoter. In a screen of nearly 20,000 small molecules, this system successfully identified 5-aza-2'-deoxycytidine and 5-azacytidine as hits, validating its utility for discovering new epigenetic drugs. tandfonline.comtandfonline.com
Omics Approaches:
Multi-omics platforms, including genomics, transcriptomics, proteomics, and metabolomics, are providing unprecedented insights into the global cellular responses to 5-Azacytosine treatment.
Proteomic Analyses: Proteomic studies have been crucial in elucidating the downstream effects of 5-azacytidine. In a lymphoma-derived cell line, proteomic analysis revealed that 5-azacytidine treatment led to differential expression of 49 membrane-associated proteins. nih.gov In high-risk MDS, proteomic profiling after 5-azacytidine treatment identified the upregulation of pro-survival signaling and autophagy pathways. researchgate.net Another study in MDS identified autophagy as a compensatory pathway following long-term exposure to 5-azacytidine. nih.gov These findings provide a molecular rationale for combination therapies.
Transcriptomic and Genomic Profiling: Microarray and RNA-sequencing analyses have detailed the extensive changes in gene expression following 5-azacytidine treatment in various cancer models, including the upregulation of apoptosis-related genes and the downregulation of proliferation-related genes in non-small cell lung cancer. medpharmareports.com In an orthotopic lung cancer model, inhaled 5-azacytidine was shown to induce global demethylation of the epigenome, leading to significant changes in gene expression related to cancer signaling and immune pathways. nih.gov
Metabolomic Profiling: While specific metabolomic studies focusing solely on 5-Azacytosine Hydrate are emerging, the field of metabolomics offers a powerful approach to understand the metabolic reprogramming induced by this epigenetic modulator. By analyzing the global changes in small-molecule metabolites, researchers can gain insights into how 5-Azacytosine affects cellular energy metabolism, nucleotide synthesis, and other key metabolic pathways, which are often dysregulated in cancer. mdpi.comnih.govnih.gov
The integration of these high-throughput technologies is not only deepening our understanding of 5-Azacytosine's multifaceted biological effects but also accelerating the discovery and development of the next generation of epigenetic therapies.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling and storing 5-Azacytosine Hydrate in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile or neoprene gloves (tested for chemical resistance), full-face respirators with N100/P3 filters during prolonged exposure, and chemically resistant lab coats. Avoid skin/eye contact and inhalation of dust .
- Storage : Store in airtight containers in a dry, ventilated environment at room temperature (20–25°C). Protect from moisture to prevent hydrolysis .
- Waste Disposal : Treat contaminated materials as hazardous waste, adhering to institutional guidelines for carcinogenic/mutagenic substances .
Q. How is this compound used as a demethylating agent in epigenetic studies?
- Methodological Answer :
- Cell Treatment : Dissolve in dimethyl sulfoxide (DMSO) or aqueous buffer (e.g., PBS) at 1–10 μM concentrations. Incubate with cells for 48–72 hours to inhibit DNA methyltransferases (DNMTs) .
- Validation : Use LINE-1 methylation assays (e.g., Global Methylation LINE-1 Kit) to confirm hypomethylation. Include untreated controls and validate via bisulfite sequencing .
Q. What synthesis methods yield high-purity this compound?
- Methodological Answer :
- Oxidation Route : React 5-Azacytosine with hydrogen peroxide (H₂O₂) under acidic conditions (pH 4–5) at 60–80°C for 6–12 hours. Monitor reaction progress via HPLC, achieving >95% purity .
- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) and dry under vacuum. Characterize purity via NMR (¹H/¹³C) and mass spectrometry .
Advanced Research Questions
Q. How can the synthesis of ammelide from this compound be optimized for metal-organic framework (MOF) construction?
- Methodological Answer :
- Parameter Optimization :
- Temperature : Maintain 60–70°C during oxidation to balance reaction rate and byproduct formation.
- Catalyst : Use trace Fe²⁺ ions to accelerate H₂O₂ decomposition, improving ammelide yield .
- MOF Design : React ammelide with Cd(II) ions in aqueous solution (pH 7–8) to form ultramicroporous structures. Characterize crystallinity via X-ray diffraction (XRD) and surface area via BET analysis .
Q. How do discrepancies in DNA methylation inhibition efficacy arise across cell lines, and how can they be resolved?
- Methodological Answer :
- Sources of Variation :
- Cellular Uptake : Differences in nucleoside transporter expression affect intracellular 5-Azacytosine levels. Validate via LC-MS quantification .
- Metabolic Activation : Ensure adequate conversion to 5-aza-2’-deoxycytidine (DAC) using cytidine deaminase inhibitors (e.g., tetrahydrouridine) in resistant cell lines .
- Data Normalization : Use housekeeping genes (e.g., β-actin) for methylation-specific PCR and normalize to cell viability (MTT assay) .
Q. How does pH-dependent hydration of this compound impact its stability in epigenetic studies?
- Methodological Answer :
- Hydration Dynamics : At physiological pH (7.4), this compound exists as a hydrated aldehyde, enhancing its reactivity with DNMTs. At acidic pH (<5), dehydration reduces its inhibitory potency .
- Experimental Mitigation : Buffer cell culture media to pH 7.2–7.4 and avoid prolonged storage in aqueous solutions to prevent degradation .
Q. What strategies improve the environmental sensing performance of 5-Azacytosine-derived MOFs?
- Methodological Answer :
- Sensitivity Enhancement : Dope MOFs with lanthanide ions (e.g., Eu³⁺) for luminescence-based detection of dichromate (Cr₂O₇²⁻). Achieve a Stern-Volmer constant (Ksv) of 2.93×10⁴ M⁻¹ via π-π stacking interactions between ammelide and analyte .
- Selectivity Testing : Perform competitive adsorption assays with common anions (NO₃⁻, SO₄²⁻) to confirm specificity for Cr₂O₇²⁻ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
